1-(2-Phenoxyethyl)piperidin-4-ol
Description
1-(2-Phenoxyethyl)piperidin-4-ol is a piperidine derivative featuring a phenoxyethyl substituent attached to the piperidine nitrogen and a hydroxyl group at the 4-position. For instance, molecular docking studies against Toxoplasma gondii ME49 TgAPN2 (a metalloprotease) revealed that the 1-(2-phenoxyethyl)piperidine moiety forms van der Waals interactions with residues such as Asp920, Val862, and Arg1366, contributing to its binding stability .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H19NO2/c15-12-6-8-14(9-7-12)10-11-16-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2 |
InChI Key |
CIIAJAZDMVEMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives
Table 2: Binding Affinity and Selectivity Data
Key Findings from Comparative Studies
Substituent Effects on Binding Affinity: The phenoxyethyl group in this compound facilitates van der Waals interactions, but its binding energy (−8.3 kcal/mol) is lower than LAS_52160953 (−8.6 kcal/mol), which benefits from a hydrogen bond with Tyr914 . Hydrophobic substituents (e.g., octylphenyl in RB-005) enhance selectivity for SK1 by interacting with hydrophobic pockets in the enzyme .
Hydroxyl Position and Selectivity :
- Moving the hydroxyl group from C4 (RB-005) to C3 (RB-019) reduces SK1 selectivity from 15.0-fold to 6.1-fold, indicating that spatial orientation in the binding pocket is critical .
Electron-Withdrawing Groups :
- The CF3 group in 1-(4-trifluoromethyl-phenyl)piperidin-4-ol improves stability in analytical applications, likely due to its electron-withdrawing properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
